m-Cresol, 6-propyl-
Overview
Description
M-Cresol, 6-propyl- is a natural product found in Glycyrrhiza glabra . It is a bioactive chemical and is a derivative of phenol . It is used as an intermediate in the production of other chemicals .
Synthesis Analysis
M-Cresol is a precursor to numerous compounds. Important applications include pesticides such as fenitrothion and fenthion, synthetic vitamin E by methylation to give 2,3,6-trimethylphenol, antiseptics, such as amylmetacresol, and as a solvent for polymers . A method of synthesizing m-cresol involves diazotization of m-toluidine .Molecular Structure Analysis
The molecular formula of m-Cresol, 6-propyl- is C10H14O . The IUPAC name is 5-methyl-2-propylphenol . The InChI is 1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h5-7,11H,3-4H2,1-2H3 .Chemical Reactions Analysis
M-Cresol is used in the formation of coatings by using a dielectric barrier discharge (DBD) plasma to convert a liquid small-molecule precursor, m-cresol, to a solid film via plasma-assisted on-surface polymerisation .Physical and Chemical Properties Analysis
The molecular weight of m-Cresol, 6-propyl- is 150.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass is 150.104465066 g/mol . The Topological Polar Surface Area is 20.2 Ų .Scientific Research Applications
Biotechnological Production
Julia Hitschler and E. Boles (2019) demonstrated the first biotechnological de novo production of m-cresol from sugar using Saccharomyces cerevisiae. This method employed heterologous pathways based on the decarboxylation of polyketide 6-methylsalicylic acid (6-MSA), leading to the production of up to 589 mg/L m-cresol. The process highlights the potential of yeast as a biofactory for m-cresol, emphasizing the importance of overcoming m-cresol's toxicity to improve production titers Hitschler & Boles, 2019.
Separation Techniques
Xiaobin Bing et al. (2020) explored the separation of m-cresol from coal tar model oil using propylamine-based ionic liquids. They achieved a separation efficiency of 97.8% and a distribution coefficient of 27.59 under optimized conditions, demonstrating the effectiveness of propylamine formate as an extractant. This study provides valuable insights into the separation process of m-cresol, offering a potential method for purifying this compound from complex mixtures Bing et al., 2020.
Chemical Transformations
V. Umamaheswari, M. Palanichamy, and V. Murugesan (2002) studied the isopropylation of m-cresol over mesoporous Al–MCM-41 molecular sieves , producing 2-isopropyl-5-methylphenol and other compounds. This reaction highlighted the potential of mesoporous materials in facilitating chemical modifications of m-cresol under specific conditions Umamaheswari et al., 2002.
Interaction Studies
Mingyue Li et al. (2022) investigated the antimicrobial excipient-induced aggregation in formulations containing m-cresol and peptides. Through advanced biophysical tools like nuclear magnetic resonance (NMR), they revealed the structural basis for m-cresol-induced peptide aggregation. This research provides critical insights into the interactions between m-cresol and biomolecules, informing the design of more stable pharmaceutical formulations Li et al., 2022.
Mechanism of Action
Target of Action
It’s worth noting that phenolic compounds, such as 5-methyl-2-propylphenol, often interact with proteins and enzymes in the body, altering their function .
Mode of Action
The exact mode of action of 5-Methyl-2-propylphenol is not well-documented. Phenolic compounds, in general, can interact with biological systems in various ways. They may act as antioxidants, neutralizing harmful free radicals, or they may bind to proteins and enzymes, altering their function .
Biochemical Pathways
Phenolic compounds are known to influence several biochemical pathways, often related to oxidative stress and inflammation .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Phenolic compounds often exhibit antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2-propylphenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-2-propylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSJNQJPYFYNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185075 | |
Record name | m-Cresol, 6-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31143-55-2 | |
Record name | 3-Methyl-6-propylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31143-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Cresol, 6-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031143552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Cresol, 6-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.